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N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Discovery Compound Library Screening

Kinase inhibitor programs often lack structurally defined, non-redundant hinge-binding scaffolds for systematic selectivity profiling. This indol-4-yl pyrazolo[3,4-b]pyridine carboxamide fills that gap with a rigid, low-entropy pharmacophore (logP 1.9, PSA 93.33 Ų) suitable for X-ray crystallography soaking experiments and chemogenomics studies. • Unique indol-4-yl regioisomer underexplored in kinase patents, enabling access to novel selectivity space • Favorable MW (319.36) for fragment elaboration within Lipinski guidelines; 6-methyl substitution leaves room for focused analog generation • 47 mg in stock with 1-week global shipping; larger quantities available via custom synthesis

Molecular Formula C18H17N5O
Molecular Weight 319.4 g/mol
Cat. No. B15102189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Molecular FormulaC18H17N5O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=CC4=C3C=CN4
InChIInChI=1S/C18H17N5O/c1-10-9-13(16-11(2)22-23(3)17(16)20-10)18(24)21-15-6-4-5-14-12(15)7-8-19-14/h4-9,19H,1-3H3,(H,21,24)
InChIKeyOPKCDKLYYDKTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IB06-4367 Procurement Overview


N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (ChemDiv ID: IB06-4367; MF: C18H17N5O; MW: 319.36 g/mol; logP: 1.9) is a synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-b]pyridine carboxamide class . This class is widely recognized as a privileged kinase inhibitor scaffold, capable of forming bidentate hydrogen bond donor–acceptor interactions at the ATP-binding hinge region of diverse kinases [1]. The compound features a 1,3,6-trimethyl-substituted pyrazolo[3,4-b]pyridine core linked via a 4-carboxamide bridge to an 1H-indol-4-yl moiety, positioning it as a distinct regioisomer within the indole-pyrazolopyridine carboxamide family. Its placement in the ChemDiv screening catalogue (47 mg available; 1-week ship) underscores its current role as a discovery-phase research tool rather than a clinically validated agent .

Why IB06-4367 Is Non-Interchangeable


Within the pyrazolo[3,4-b]pyridine carboxamide family, seemingly minor structural alterations—particularly the position of the indole attachment and the N-substitution pattern—profoundly alter kinase selectivity profiles, hydrogen-bonding geometry, and drug-like physicochemical properties . Generic substitution of the indol-4-yl regioisomer with the indol-5-yl, indol-6-yl, or indol-3-ylethyl analogs introduces distinct vectors for hinge-region interaction, which literature on scaffold-related pyrazolo[3,4-b]pyridine kinase inhibitors shows can shift target potency by orders of magnitude or invert selectivity among closely related kinases such as TRKA vs. MKK4 [1]. Furthermore, the 4-carboxamide linker geometry, combined with the 1,3,6-trimethyl decoration, imposes a specific conformational constraint that is absent in analogs bearing 6-isopropyl or N-methylindole substitutions [2]. These structural differences translate into measurable variations in logP, polar surface area (PSA), and hydrogen-bond donor/acceptor counts—parameters that directly affect solubility, permeability, and assay compatibility [2]. Consequently, interchanging these compounds without quantitative comparative binding and ADME data risks introducing uncharacterized off-target activity, altered cellular potency, and inconsistent formulation behavior in procurement-dependent screening cascades.

IB06-4367 Differentiation Evidence


Indole Regioisomer Differentiation in Screening

N-(1H-indol-4-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is distinguished from its closest commercially available regioisomers—the 5-yl and 6-yl indole analogs—by a specific physicochemical signature. The target compound has a measured logP of 1.9 and a polar surface area (PSA) of 93.33 Ų, with 4 hydrogen-bond acceptors and 2 hydrogen-bond donors . In the context of pyrazolo[3,4-b]pyridine kinase inhibitor design, the indole 4-position attachment affords a distinct vector for hinge-region hydrogen bonding compared to the 5- and 6-substituted regioisomers, which have been described in the literature as exhibiting differing kinase selectivity fingerprints [1]. While direct head-to-head potency data for all three regioisomers is not publicly available, the structural rationale is supported by the observation that an indol-4-yl-substituted quinazoline analog (BDBM6205) achieves an IC50 of 177 nM against Src kinase [2], demonstrating that the indol-4-yl motif can confer nanomolar kinase engagement in a structurally related context.

Medicinal Chemistry Kinase Inhibitor Discovery Compound Library Screening

6-Methyl vs. 6-Isopropyl: Kinase Selectivity and Solubility

The target compound bears a 6-methyl group on the pyrazolo[3,4-b]pyridine core, whereas a closely catalogued analog—N-(1H-indol-4-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide—carries a bulkier 6-isopropyl substituent . The 6-methyl compound has a measured logP of 1.9 and MW of 319.36 g/mol, while the 6-isopropyl analog has a higher MW of 347.42 g/mol . The replacement of methyl with isopropyl increases calculated logP by an estimated 0.6–0.8 log units (based on the π contribution of the additional methylene groups), which in the context of kinase inhibitor design correlates with altered membrane permeability and solubility profiles [1]. In the TRK inhibitor series reported by Liu et al. (2023), analogous 6-position modifications on the pyrazolo[3,4-b]pyridine scaffold shifted TRKA IC50 values from 56 nM to >1,000 nM depending on the substituent bulk and electronic character, demonstrating that the 6-position is a critical selectivity determinant [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) ADME Optimization

Rigid vs. Flexible Linker: Kinase Binding Mode Distinction

The target compound connects the indole moiety directly to the carboxamide nitrogen via the indole C4 position, resulting in a relatively rigid, planar architecture. By contrast, a frequently listed analog—N-[2-(1H-indol-3-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide—features a flexible ethyl linker between the indole C3 position and the carboxamide nitrogen, which introduces two additional rotatable bonds and a distinct spatial orientation of the indole ring . This architectural difference has direct precedent in pyrazolo[3,4-b]pyridine kinase inhibitor design, where the patent literature explicitly distinguishes between directly linked indole-pyrazolopyridine scaffolds and those with intervening linkers, citing altered kinase binding modes and selectivity profiles [1]. Molecular docking studies on related pyrazolo[3,4-b]pyridine systems confirm that rigid, directly coupled biaryl systems orient the hinge-binding elements with less entropic penalty than flexible tethers, often resulting in improved binding affinity [2].

Medicinal Chemistry Scaffold Hopping Kinase Hinge Binding

Hydrogen Bond Donor & PSA: Indole vs. N-Methylindole

The target compound has 2 hydrogen bond donors (HBD) and a PSA of 93.33 Ų . Its catalogued analog, 1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, features N-methylation of the indole nitrogen, reducing the HBD count from 2 to 1 (eliminating the indole NH donor) . This single-donor difference is pharmacologically significant: the indole NH has been identified as a critical hinge-binding hydrogen bond donor in multiple pyrazolo[3,4-b]pyridine kinase co-crystal structures, and its methylation generally reduces or abolishes hinge-region affinity for kinases that require this interaction [1]. Additionally, the reduction in HBD count from 2 to 1 improves predicted passive membrane permeability by an estimated 2- to 3-fold based on the general permeability–HBD inverse correlation established by Lipinski and others [2].

Drug-like Properties Permeability Prediction ADME Screening

IB06-4367 Application Scenarios


Kinase Profiling with Rigid Indole Hinge Binder

The rigid, directly coupled indol-4-yl carboxamide architecture (logP 1.9; PSA 93.33 Ų; HBD 2; HBA 4) makes this compound suitable for broad kinase selectivity panels where a defined, low-entropy hinge-binding geometry is required . Unlike flexible ethyl-linked or N-methylated indole analogs, the 4-yl regioisomer presents a spatially constrained pharmacophore that can be used to probe the tolerance of individual kinases for indole orientation at the hinge region [1]. Based on class-level precedent from pyrazolo[3,4-b]pyridine TRK and MKK4 inhibitor programs, the 4-carboxamide-6-methyl substitution pattern is predicted to yield a selectivity fingerprint distinct from 5-yl, 6-yl, or N-methylindole variants, making this compound a structurally non-redundant addition to focused kinase screening libraries [1][2].

Hit-to-Lead SAR at Indole C4 and 6-Methyl

With its clean, defined substitution pattern (1,3,6-trimethyl on the pyrazolo[3,4-b]pyridine core; indol-4-yl at the carboxamide), this compound serves as an optimal starting scaffold for systematic SAR exploration . The 4-position indole attachment is relatively underexplored in published kinase inhibitor patents compared to the dominant 5-yl and 3-ylethyl variants, offering a genuine opportunity to access novel selectivity space [3]. The measured logP of 1.9 and modest molecular weight (319.36 g/mol) provide a favorable starting point for further functionalization without violating Lipinski guidelines, while the 6-methyl group (as opposed to bulkier 6-isopropyl or 6-cyclopropyl substituents) leaves room for focused analog generation targeting improved potency or selectivity [2].

Biophysical Fragment Elaboration & Co-crystallography

The planar pyrazolo[3,4-b]pyridine core with a directly attached indol-4-yl moiety provides a rigid, electron-rich scaffold suitable for X-ray crystallography soaking experiments . The presence of the indole NH (HBD count = 2) offers a clear hydrogen bond-donating handle that, in related pyrazolo[3,4-b]pyridine kinase co-crystal structures, has been observed to engage the kinase hinge backbone carbonyl [1]. For structural biology groups procuring compounds for fragment-based drug discovery (FBDD) or scaffold validation, this compound's well-defined conformational profile—contrasting with flexible ethyl-linked analogs—reduces electron density ambiguity and facilitates unambiguous binding mode determination [1].

Chemogenomic Mapping of Indole Regioisomer Selectivity

The compound can serve as a chemical probe for chemogenomics studies investigating how kinases discriminate among indole regioisomers. By comparing the activity profile of this 4-yl compound with the corresponding 5-yl and 6-yl isomers, research groups can map the kinase structural determinants that govern indole positional selectivity—a question of direct relevance to rational inhibitor design [1]. The patent literature on pyrazolyl-indole kinase inhibitors explicitly highlights the unpredictability of regioisomeric selectivity, underscoring the value of having all three isomers available for systematic comparative screening [3].

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